molecular formula C14H11ClFN3O B2851993 N-(4-Chloro-3-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide CAS No. 2415555-20-1

N-(4-Chloro-3-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide

Cat. No.: B2851993
CAS No.: 2415555-20-1
M. Wt: 291.71
InChI Key: SKLSAKJMBCJKBH-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a pyrimidine ring substituted with a cyclopropyl group and a carboxamide moiety, along with a 4-chloro-3-fluorophenyl group. Its unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol.

    Substitution with 4-Chloro-3-fluoroaniline: The final step involves the substitution of the pyrimidine ring with 4-chloro-3-fluoroaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-Chloro-3-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

    Biological Research: The compound is used in studies related to cell signaling pathways and molecular interactions.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in material science.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby modulating the associated biological pathway. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-3-fluorophenyl)-2-(5-aryl-1,3,4-oxadiazol-2-ylthio)acetamide
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

N-(4-Chloro-3-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide is unique due to its specific substitution pattern and the presence of both a cyclopropyl group and a pyrimidine ring. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-chloro-3-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN3O/c15-10-4-3-9(5-11(10)16)19-14(20)13-6-12(8-1-2-8)17-7-18-13/h3-8H,1-2H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLSAKJMBCJKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)C(=O)NC3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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